molecular formula C18H19ClFNOS B2728183 2-(2-chloro-6-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide CAS No. 2034266-21-0

2-(2-chloro-6-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

Cat. No.: B2728183
CAS No.: 2034266-21-0
M. Wt: 351.86
InChI Key: NWVYJHILHYKCLI-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a useful research compound. Its molecular formula is C18H19ClFNOS and its molecular weight is 351.86. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Research on similar structures, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has focused on improving metabolic stability for therapeutic applications. These studies aim to enhance the efficacy and reduce the metabolic degradation of compounds with potential medicinal benefits, specifically targeting PI3Kα and mTOR inhibitors for cancer treatment and other diseases (Stec et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Investigations into benzothiazolinone acetamide analogs, including the spectroscopic and quantum mechanical studies, have revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds show significant light harvesting efficiency (LHE) and good free energy of electron injection, indicating their utility in photovoltaic cells. Additionally, their non-linear optical (NLO) activity has been explored for various technological applications, and molecular docking studies suggest potential for ligand-protein interactions, hinting at biomedical applications (Mary et al., 2020).

Herbicide Metabolism and Environmental Impact

The comparative metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes has been thoroughly studied. These investigations provide insights into the environmental and health impacts of widespread herbicide use, contributing to safer agricultural practices and minimizing adverse effects on human health (Coleman et al., 2000).

Anti-inflammatory and Thrombin Inhibition Applications

Compounds structurally related to the specified acetamide have been synthesized and evaluated for their anti-inflammatory activity, indicating potential therapeutic applications in treating inflammation-related disorders. Additionally, studies on 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors highlight their significance in developing anticoagulant therapies, crucial for managing cardiovascular diseases (Sunder & Maleraju, 2013); (Lee et al., 2007).

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNOS/c19-15-4-3-5-16(20)14(15)10-17(22)21-12-18(7-1-2-8-18)13-6-9-23-11-13/h3-6,9,11H,1-2,7-8,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVYJHILHYKCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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